molecular formula C24H20BrClN2O2 B5342095 4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5342095
M. Wt: 483.8 g/mol
InChI Key: VLEUPIFWKFNIAH-CJLVFECKSA-N
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Description

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its bromine, chlorine, and phenylethylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O2/c25-20-10-8-19(9-11-20)23(29)28-22(16-18-6-12-21(26)13-7-18)24(30)27-15-14-17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUPIFWKFNIAH-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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